molecular formula C18H17ClN2O4 B14959947 4-(acetylamino)-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B14959947
M. Wt: 360.8 g/mol
InChI Key: UMIARQPJGXQYND-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE: is a complex organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group, a chloro group, an acetamido group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method is the acylation of 4-acetylphenylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound is investigated for its anti-inflammatory and analgesic properties. It is also explored for its potential use in cancer therapy due to its ability to inhibit specific molecular targets involved in tumor growth .

Industry: In the industrial sector, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • N-(4-ACETYLPHENYL)-5-BROMO-4-ACETAMIDO-2-METHOXYBENZAMIDE
  • N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-HYDROXYBENZAMIDE
  • N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-ETHOXYBENZAMIDE

Comparison: Compared to its analogs, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the chloro group contributes to its stability and reactivity, allowing for diverse chemical modifications .

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

4-acetamido-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C18H17ClN2O4/c1-10(22)12-4-6-13(7-5-12)21-18(24)14-8-15(19)16(20-11(2)23)9-17(14)25-3/h4-9H,1-3H3,(H,20,23)(H,21,24)

InChI Key

UMIARQPJGXQYND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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